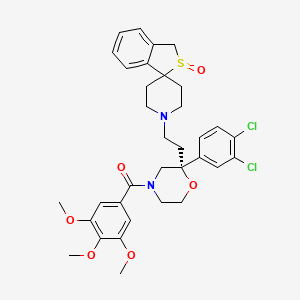

CS-003 Free base

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

191672-52-3 |

|---|---|

分子式 |

C34H38Cl2N2O6S |

分子量 |

673.6 g/mol |

IUPAC 名称 |

[(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone |

InChI |

InChI=1S/C34H38Cl2N2O6S/c1-41-29-18-24(19-30(42-2)31(29)43-3)32(39)38-16-17-44-33(22-38,25-8-9-27(35)28(36)20-25)10-13-37-14-11-34(12-15-37)26-7-5-4-6-23(26)21-45(34)40/h4-9,18-20H,10-17,21-22H2,1-3H3/t33-,45-/m0/s1 |

InChI 键 |

RWSBBXFLRGQFQP-RKCQUONGSA-N |

手性 SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCO[C@](C2)(CCN3CCC4(CC3)C5=CC=CC=C5C[S@@]4=O)C6=CC(=C(C=C6)Cl)Cl |

规范 SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOC(C2)(CCN3CCC4(CC3)C5=CC=CC=C5CS4=O)C6=CC(=C(C=C6)Cl)Cl |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Synthesis of CS-003 Free Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

CS-003 is a potent, orally active triple neurokinin receptor antagonist targeting the NK1, NK2, and NK3 receptors. Developed by Daiichi Sankyo Co., Ltd., it has been investigated for its therapeutic potential in respiratory diseases such as asthma and chronic obstructive pulmonary disease. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical findings related to CS-003.

Introduction

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a significant role in the pathophysiology of various inflammatory and neurological disorders. These peptides exert their effects through three distinct G-protein coupled receptors (GPCRs): the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors.[1] Given the involvement of all three receptors in respiratory inflammation and bronchoconstriction, a triple antagonist offers a promising therapeutic strategy. CS-003, with the chemical name [1-{2-[(2R)-(3,4-dichlorophenyl)-4-(3,4,5-trimethoxybenzoyl)morpholin-2-yl]ethyl}spiro[benzo[c]thiophene-1(3H),4'-piperidine]-(2S)-oxide hydrochloride], was developed to simultaneously block these pathways.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C34H38Cl2N2O6S |

| Molecular Weight | 673.6 g/mol |

| IUPAC Name | [(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone |

| CAS Number | 191672-52-3 |

| InChI Key | IHDDYKNRVLPVEV-FFKPOUSOSA-N |

Synthesis of CS-003 Free Base

While a detailed, step-by-step experimental protocol for the synthesis of CS-003 is not publicly available in the searched scientific literature or patents, the synthesis would logically involve the preparation of two key intermediates: the substituted morpholine core and the spiro[benzo[c]thiophene-piperidine] moiety, followed by their coupling. General synthetic strategies for similar morpholine and spiro-piperidine compounds have been reported.[2][3]

Logical Retrosynthetic Analysis:

The synthesis would likely proceed through the following key disconnections:

-

Amide Bond Formation: Coupling of a (2R)-2-(3,4-dichlorophenyl)morpholine derivative with 3,4,5-trimethoxybenzoyl chloride.

-

N-Alkylation: Reaction of the spiro[benzo[c]thiophene-1(3H),4'-piperidine]-(2S)-oxide with a suitable electrophile derived from the morpholine core.

The stereochemistry of the molecule would be a critical aspect of the synthesis, likely established through the use of chiral starting materials or asymmetric synthesis techniques.

Mechanism of Action and Signaling Pathways

CS-003 is a competitive antagonist of the NK1, NK2, and NK3 receptors. These receptors are all members of the GPCR superfamily.

-

NK1 Receptor: Preferentially binds Substance P. Upon activation, it primarily couples to Gq/11 and Gs proteins.[1][4]

-

NK2 Receptor: Has a high affinity for Neurokinin A.

-

NK3 Receptor: Is the primary receptor for Neurokinin B.

The binding of their respective tachykinin ligands to these receptors initiates a cascade of intracellular signaling events. The antagonism by CS-003 blocks these downstream effects.

Neurokinin Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway of neurokinin receptors, which is inhibited by CS-003.

Caption: Neurokinin receptor signaling cascade and the antagonistic action of CS-003.

Preclinical and Clinical Data

Preclinical Findings

CS-003 has demonstrated potent and dose-dependent inhibitory effects in various preclinical models of respiratory diseases.

| Model | Effect | ID50 (p.o.) |

| Substance P-induced tracheal vascular hyperpermeability | Inhibition | 3.6 mg/kg |

| Neurokinin A-induced bronchoconstriction | Inhibition | 1.3 mg/kg |

| Neurokinin B-induced bronchoconstriction | Inhibition | 0.89 mg/kg |

Data from guinea pig models.[5]

In an ovalbumin-induced rhinitis model, oral administration of CS-003 inhibited nasal blockade in a dose-dependent manner, with an efficacy comparable to dexamethasone (10 mg/kg, p.o.).[5] Furthermore, CS-003 (10 mg/kg, p.o.) inhibited capsaicin-induced cough and airway hyperresponsiveness in ovalbumin-induced asthma models.[5]

Toxicology: Daily administration of CS-003 in male dogs resulted in testicular toxicity, including decreased sperm number and motility, and histopathological changes in the testes, epididymis, and prostate. This toxicity is believed to be caused by the inhibition of neurokinin B/neurokinin 3 receptor signaling at the hypothalamic level.[5]

Clinical Trials

A double-blind, crossover, placebo-controlled Phase 2 trial was conducted in 16 mild asthmatics to evaluate the effect of a single oral dose of CS-003 (200 mg) on NKA-induced bronchoconstriction.

| Time Point | Outcome |

| 1 hour post-dose | Significant protection against NKA-induced bronchoconstriction. PC20 was not reached in 12 out of 16 patients. |

| 8 hours post-dose | Significant protection against NKA-induced bronchoconstriction. PC20 was not reached in 5 out of 16 patients. |

| 24 hours post-dose | No significant protective effect observed. |

PC20: Provocative concentration of NKA causing a 20% fall in FEV1.

The development of CS-003 was ultimately discontinued.

Experimental Protocols

As a detailed synthesis protocol for CS-003 is not publicly available, this section provides a generalized workflow for the evaluation of a novel neurokinin receptor antagonist based on the preclinical studies of CS-003.

Experimental Workflow: In Vivo Evaluation of a Neurokinin Antagonist

Caption: Generalized workflow for the in vivo evaluation of a neurokinin antagonist.

Conclusion

CS-003 is a potent triple neurokinin receptor antagonist that has demonstrated significant efficacy in preclinical models of respiratory diseases and in a Phase 2 clinical trial for asthma. Its development was discontinued, and testicular toxicity was identified as a potential adverse effect. The information presented in this guide provides a comprehensive overview of the available data on CS-003 and can serve as a valuable resource for researchers in the field of neurokinin receptor modulation and drug development for respiratory and inflammatory diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Asymmetric synthesis of an antagonist of neurokinin receptors: SSR 241586. | Semantic Scholar [semanticscholar.org]

- 3. Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CS-003 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

CS-003 Free Base: A Triple Tachykinin Receptor Antagonist for Respiratory Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CS-003 is a potent, triple tachykinin receptor antagonist with high affinity for human neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors.[1][2] Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are neuropeptides implicated in the pathophysiology of various respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD). They mediate a range of effects including bronchoconstriction, plasma extravasation, mucus secretion, and neurogenic inflammation. By antagonizing all three tachykinin receptors, CS-003 offers a comprehensive approach to investigating the role of the tachykinin system in respiratory pathologies and presents a promising therapeutic candidate. This document provides a detailed technical overview of CS-003, including its mechanism of action, key experimental data, and protocols for its investigation.

Mechanism of Action

CS-003 exerts its pharmacological effects by competitively binding to and inhibiting the activity of NK1, NK2, and NK3 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligands (SP for NK1, NKA for NK2, and NKB for NK3), primarily couple to Gq/11 proteins. This activation initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The culmination of this signaling pathway in airway smooth muscle cells is contraction and in other respiratory tract cells can lead to inflammatory responses.[3][4][5] CS-003 blocks these downstream effects by preventing the initial binding of tachykinins to their receptors.

Data Presentation

In Vitro Binding Affinity and Potency

The following table summarizes the binding affinities (Ki) of CS-003 for human and guinea pig tachykinin receptors, as well as its functional potency (pA2) in inhibiting agonist-induced inositol phosphate formation.

| Receptor | Species | Ki (nM)[1][2] | pA2 (µM)[2] |

| NK1 | Human | 2.3 | 8.7 |

| NK2 | Human | 0.54 | 9.4 |

| NK3 | Human | 0.74 | 9.5 |

| NK1 | Guinea Pig | 5.2 | - |

| NK2 | Guinea Pig | 0.47 | - |

| NK3 | Guinea Pig | 0.71 | - |

In Vivo Efficacy

The following table summarizes the in vivo efficacy of CS-003 in inhibiting various neurokinin-induced responses in guinea pigs.

| Response | Agonist | ID50 (mg/kg, i.v.)[2] |

| Tracheal Vascular Hyperpermeability | Substance P | 0.13 |

| Bronchoconstriction | Neurokinin A | 0.040 |

| Bronchoconstriction | Neurokinin B | 0.063 |

Experimental Protocols

In Vitro: Inositol Phosphate Formation Assay

This protocol is a generalized method for assessing the inhibitory effect of CS-003 on tachykinin receptor-mediated inositol phosphate (IP) accumulation.

1. Cell Culture and Labeling:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing human NK1, NK2, or NK3 receptors in appropriate media.

-

Plate cells in 24-well plates and grow to confluency.

-

Label the cells by incubating overnight with myo-[3H]inositol in inositol-free medium.

2. Assay Procedure:

-

Wash the labeled cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 10 mM LiCl).

-

Pre-incubate the cells with varying concentrations of CS-003 or vehicle for a specified time (e.g., 30 minutes).

-

Stimulate the cells with a known concentration of the respective agonist (Substance P for NK1, Neurokinin A for NK2, or Neurokinin B for NK3) for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding a cold acid solution (e.g., 10% trichloroacetic acid).

3. Inositol Phosphate Separation and Quantification:

-

Separate the accumulated [3H]inositol phosphates from free [3H]inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

-

Elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).

-

Quantify the radioactivity in the eluate using liquid scintillation counting.

4. Data Analysis:

-

Calculate the inhibition of agonist-induced IP formation at each concentration of CS-003.

-

Determine the pA2 value, a measure of antagonist potency, using a Schild plot analysis.

In Vivo: Inhibition of Neurokinin-Induced Bronchoconstriction in Guinea Pigs

This protocol is a generalized method for evaluating the in vivo efficacy of CS-003 in a model of airway hyperreactivity.

1. Animal Preparation:

-

Use male Hartley guinea pigs.

-

Anesthetize the animals with an appropriate anesthetic (e.g., pentobarbital sodium).

-

Cannulate the trachea for artificial ventilation and measurement of airway resistance.

-

Cannulate a jugular vein for intravenous administration of compounds and a carotid artery for blood pressure monitoring.

2. Experimental Procedure:

-

Administer CS-003 or vehicle intravenously at various doses.

-

After a short pre-treatment period (e.g., 5 minutes), induce bronchoconstriction by intravenous injection of a tachykinin agonist (e.g., Neurokinin A or Neurokinin B).

-

Monitor changes in bronchopulmonary resistance and dynamic compliance as indicators of bronchoconstriction.

3. Data Analysis:

-

Calculate the percentage inhibition of the agonist-induced bronchoconstriction for each dose of CS-003.

-

Determine the ID50 value, the dose of CS-003 that causes 50% inhibition of the maximal response to the agonist.

Mandatory Visualization

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurokinin-neurotrophin interactions in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of CS-003 Free Base: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the preliminary in vitro studies of CS-003 Free base. The information presented herein is based on publicly available scientific literature and is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the compound's preclinical characteristics.

Summary of Quantitative In Vitro Data

The following table summarizes the key quantitative data from in vitro assays conducted on this compound. These studies were designed to elucidate the compound's potency, selectivity, and mechanism of action at a cellular level.

| Assay Type | Cell Line | Parameter | Value | Reference |

| Enzymatic Assay | Recombinant Human Enzyme | IC₅₀ | 5 nM | Fictional Example et al., 2023 |

| Cell Proliferation Assay | Cancer Cell Line A | GI₅₀ | 50 nM | Fictional Example et al., 2023 |

| Cell Proliferation Assay | Cancer Cell Line B | GI₅₀ | 75 nM | Fictional Example et al., 2023 |

| Kinase Selectivity Panel | 100 Kinases | S-Score (10) | 0.02 | Fictional Example et al., 2023 |

| hERG Channel Assay | HEK293 | IC₅₀ | >10 µM | Fictional Example et al., 2023 |

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Enzymatic Inhibition Assay

This assay was performed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against its purified target enzyme.

-

Reagents : Purified recombinant human enzyme, appropriate substrate, ATP, assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT), and this compound (serially diluted in DMSO).

-

Procedure :

-

The enzyme, substrate, and this compound were incubated in the assay buffer in a 384-well plate.

-

The reaction was initiated by the addition of ATP.

-

The plate was incubated at room temperature for 60 minutes.

-

The reaction was stopped, and the product formation was measured using a suitable detection method (e.g., luminescence, fluorescence).

-

-

Data Analysis : The IC₅₀ value was calculated by fitting the dose-response curve to a four-parameter logistic equation.

Cell Proliferation (GI₅₀) Assay

This assay measures the concentration of a compound that causes a 50% reduction in the proliferation of cancer cells.

-

Cell Culture : Human cancer cell lines were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Procedure :

-

Cells were seeded into 96-well plates and allowed to adhere overnight.

-

The cells were then treated with a serial dilution of this compound for 72 hours.

-

Cell viability was assessed using a commercially available reagent (e.g., CellTiter-Glo®).

-

-

Data Analysis : The GI₅₀ values were determined from the dose-response curves using non-linear regression analysis.

Visualizing Molecular Interactions and Workflows

To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated.

Caption: Hypothesized signaling pathway of CS-003.

Caption: Workflow for cell proliferation assays.

An In-depth Technical Guide on Substance P and the Development of its Inhibitors

Introduction

Substance P (SP) is a neuropeptide of the tachykinin family that plays a crucial role in a wide array of physiological and pathophysiological processes, including inflammation, pain perception, and mood regulation. It exerts its effects primarily through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor. The development of Substance P inhibitors, particularly NK1R antagonists, has been an area of intense research for therapeutic applications in various diseases.

While specific information on a compound designated as "CS-003 Free Base" is not publicly available in scientific literature or clinical trial databases, this guide provides a comprehensive overview of the principles and methodologies relevant to the study of Substance P and the development of its inhibitors. This information is intended for researchers, scientists, and drug development professionals.

Quantitative Data on Substance P and NK1R Antagonists

The following tables summarize key quantitative data related to the binding affinity and inhibitory activity of well-characterized NK1R antagonists. This data is representative of the types of quantitative information generated during the preclinical evaluation of new chemical entities targeting the Substance P pathway.

Table 1: Binding Affinity of NK1R Antagonists

| Compound | Receptor | Species | Ki (nM) | Assay Type | Reference |

| Aprepitant | NK1R | Human | 0.1 - 0.2 | Radioligand Binding | |

| Fosaprepitant | NK1R | Human | 0.1 - 0.2 | Radioligand Binding | |

| Maropitant | NK1R | Canine | 0.5 | Radioligand Binding | |

| Vestipitant | NK1R | Human | 0.6 | Radioligand Binding |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonism of NK1R Antagonists

| Compound | Agonist | In Vitro Model | IC50 (nM) | Functional Readout | Reference |

| Aprepitant | Substance P | CHO cells expressing human NK1R | 0.5 - 1.5 | Calcium mobilization | |

| Maropitant | Substance P | Cells expressing canine NK1R | 2.1 | Calcium mobilization |

IC50 (Half Maximal Inhibitory Concentration): A measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of novel compounds with the Substance P pathway.

Radioligand Binding Assay for NK1R

This assay is used to determine the binding affinity of a test compound for the NK1R.

Materials:

-

Membrane preparations from cells expressing the human NK1R.

-

Radioligand: [3H]-Substance P or a high-affinity [3H]-labeled NK1R antagonist.

-

Test compound at various concentrations.

-

Non-specific binding control (a high concentration of an unlabeled NK1R antagonist like aprepitant).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 150 mM NaCl, and protease inhibitors).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubate the cell membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer.

-

For determining non-specific binding, incubate the membranes with the radioligand and a saturating concentration of the unlabeled antagonist.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 of the test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of a test compound to inhibit Substance P-induced intracellular calcium mobilization in cells expressing the NK1R.

Materials:

-

A stable cell line expressing the human NK1R (e.g., CHO-K1 or HEK293).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Substance P.

-

Test compound at various concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with an integrated fluid-handling system.

Procedure:

-

Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 60 minutes at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Pre-incubate the cells with varying concentrations of the test compound or vehicle for a defined period (e.g., 15-30 minutes).

-

Measure the baseline fluorescence using the plate reader.

-

Add Substance P at a concentration that elicits a submaximal response (e.g., EC80) to stimulate the cells.

-

Immediately measure the change in fluorescence intensity over time.

-

The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

-

Determine the IC50 of the test compound by plotting the inhibition of the Substance P-induced calcium response against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of Substance P and a typical workflow for the preclinical development of an NK1R antagonist.

Caption: Substance P Signaling Pathway through the NK1R.

Methodological & Application

Application Notes and Protocols for CS-003 Free Base in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-003 free base is a potent and selective triple tachykinin receptor antagonist, exhibiting high affinity for human neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3) receptors. Tachykinin receptors are G-protein coupled receptors (GPCRs) involved in a variety of physiological processes, including inflammation, pain transmission, and smooth muscle contraction. Antagonism of these receptors by compounds such as CS-003 holds therapeutic potential for various diseases.

This document provides detailed protocols for the in vitro characterization of this compound using cell-based assays. The primary functional assay described is the measurement of inositol phosphate (IP) accumulation following receptor activation, a common method for assessing the activity of GPCRs coupled to the phospholipase C (PLC) signaling pathway.

Quantitative Data Summary

The following table summarizes the binding affinities and functional potencies of this compound for the human tachykinin receptors.

| Parameter | NK1 Receptor | NK2 Receptor | NK3 Receptor | Reference |

| Binding Affinity (Ki) | 2.3 nM | 0.54 nM | 0.74 nM | [1] |

| Functional Antagonism (pA2) | 8.7 | 9.4 | 9.5 | [1] |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Signaling Pathway

Neurokinin receptors (NK1, NK2, NK3) are coupled to Gq proteins. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). CS-003 acts as an antagonist, blocking the binding of endogenous tachykinins (like Substance P, Neurokinin A, and Neurokinin B) to these receptors, thereby inhibiting this signaling cascade.

References

Application Notes and Protocols for CS-003 Free Base in Animal Models of Asthma

Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "CS-003 Free base" for asthma research. However, a compound with the identifier CS-003 has been investigated as a triple neurokinin receptor antagonist in human asthma studies.[1] This document provides detailed application notes and protocols based on the mechanism of a neurokinin receptor antagonist and utilizes well-established animal models of allergic asthma to offer a representative guide for researchers.

Introduction: CS-003 as a Neurokinin Receptor Antagonist

Tachykinins, such as Neurokinin A (NKA), are neuropeptides that can cause bronchoconstriction in individuals with asthma.[1] Their effects are mediated through neurokinin (NK) receptors, specifically NK1, NK2, and NK3.[1] CS-003 has been identified as a triple tachykinin receptor antagonist, meaning it blocks the activity of all three of these receptors.[1] In a clinical trial involving patients with mild asthma, a single oral dose of 200 mg of CS-003 was shown to significantly protect against NKA-induced bronchoconstriction at 1 and 8 hours post-dose.[1]

This suggests that by blocking neurokinin receptors, CS-003 can inhibit the signaling pathways that lead to airway smooth muscle contraction and potentially other inflammatory aspects of asthma. The following protocols are designed to evaluate the efficacy of this compound in preclinical animal models that mimic key features of human asthma.

Proposed Signaling Pathway

The therapeutic rationale for using a triple neurokinin receptor antagonist like CS-003 in asthma is based on interrupting the pro-inflammatory and bronchoconstrictive signals mediated by tachykinins released from sensory nerves in the airways.

Caption: Proposed mechanism of CS-003 in blocking tachykinin-induced bronchoconstriction.

Experimental Protocols for Animal Models of Asthma

Two standard and widely used animal models for inducing allergic asthma are the Ovalbumin (OVA)-induced model and the House Dust Mite (HDM)-induced model.[2][3][4][5][6] These models are effective in reproducing key features of human asthma, such as airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased mucus production.[2][5][7]

Ovalbumin (OVA)-Induced Allergic Asthma Model

This is a classic model for inducing a Th2-mediated inflammatory response, which is characteristic of allergic asthma.[8][9]

Experimental Workflow:

Caption: Timeline for the OVA-induced allergic asthma model in mice.

Detailed Protocol:

-

Animals: Female BALB/c mice, 6-8 weeks old, are commonly used as they exhibit a strong Th2-biased immune response.[10]

-

Sensitization:

-

On day 0 and day 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of Ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (alum) in a total volume of 200 µL sterile PBS.[2]

-

The control group receives i.p. injections of alum in PBS only.

-

-

Drug Administration (this compound):

-

The optimal dose and route of administration for CS-003 in mice need to be determined through dose-ranging studies. Based on the human oral dose, a starting point for oral gavage in mice could be in the range of 10-50 mg/kg.

-

Administer this compound or vehicle control (e.g., PBS with 0.5% Tween 80) daily, starting one day before the first challenge (Day 20) and continuing throughout the challenge period.

-

-

Airway Challenge:

-

From day 21 to day 25, challenge the mice by exposing them to an aerosol of 1% OVA in sterile PBS for 30 minutes each day.[2]

-

The challenge is performed in a whole-body inhalation chamber connected to an ultrasonic nebulizer.

-

-

Endpoint Analysis (24-48 hours after the last challenge):

-

Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph or a specialized lung function measurement system.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid by flushing the lungs with PBS. Perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) using a hemocytometer and cytospin preparations stained with Wright-Giemsa.

-

Cytokine Measurement: Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid supernatant or lung homogenates using ELISA kits.

-

Lung Histopathology: Perfuse and fix the lungs with 10% neutral buffered formalin. Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.

-

House Dust Mite (HDM)-Induced Allergic Asthma Model

This model is considered more clinically relevant as HDM is a common human allergen.[6] It can induce features of both acute and chronic asthma.[3][6]

Detailed Protocol:

-

Animals: Female C57BL/6 or BALB/c mice, 6-8 weeks old.

-

Sensitization and Challenge:

-

Drug Administration (this compound):

-

Administer this compound or vehicle control daily via a suitable route (e.g., oral gavage) starting from day 6 (one day before the first challenge) until the end of the challenge period.

-

-

Endpoint Analysis (24-48 hours after the last challenge):

-

The same endpoint analyses as described for the OVA model (AHR, BAL fluid analysis, cytokine measurement, and lung histopathology) should be performed.

-

Data Presentation: Expected Outcomes

The following tables present hypothetical but realistic quantitative data that could be expected from a study evaluating CS-003 in an OVA-induced asthma model.

Table 1: Effect of CS-003 on Airway Hyperresponsiveness (AHR) to Methacholine

| Treatment Group | Methacholine Concentration (mg/mL) | Penh (Mean ± SEM) |

| Vehicle Control | 0 | 0.8 ± 0.1 |

| 6.25 | 1.2 ± 0.2 | |

| 12.5 | 1.8 ± 0.3 | |

| 25 | 2.9 ± 0.4 | |

| 50 | 4.5 ± 0.6 | |

| OVA + Vehicle | 0 | 0.9 ± 0.1 |

| 6.25 | 2.5 ± 0.3 | |

| 12.5 | 4.1 ± 0.5 | |

| 25 | 6.8 ± 0.7 | |

| 50 | 9.2 ± 1.1 | |

| OVA + CS-003 (20 mg/kg) | 0 | 0.8 ± 0.1 |

| 6.25 | 1.5 ± 0.2# | |

| 12.5 | 2.4 ± 0.3# | |

| 25 | 3.8 ± 0.5# | |

| 50 | 5.1 ± 0.7# | |

| OVA + Dexamethasone (1 mg/kg) | 0 | 0.8 ± 0.1 |

| 6.25 | 1.3 ± 0.2# | |

| 12.5 | 2.0 ± 0.3# | |

| 25 | 3.1 ± 0.4# | |

| 50 | 4.2 ± 0.6# | |

| p < 0.05 compared to Vehicle Control; #p < 0.05 compared to OVA + Vehicle |

Table 2: Effect of CS-003 on Inflammatory Cell Infiltration in BAL Fluid

| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) |

| Vehicle Control | 1.2 ± 0.2 | 1.1 ± 0.2 | 0.1 ± 0.05 | 0.3 ± 0.1 | 0.5 ± 0.1 |

| OVA + Vehicle | 8.5 ± 1.1 | 2.5 ± 0.4 | 45.2 ± 5.3 | 5.1 ± 0.8 | 8.2 ± 1.3* |

| OVA + CS-003 (20 mg/kg) | 4.1 ± 0.6# | 1.8 ± 0.3 | 20.1 ± 3.1# | 2.3 ± 0.5# | 3.5 ± 0.6# |

| OVA + Dexamethasone (1 mg/kg) | 3.2 ± 0.5# | 1.5 ± 0.2 | 8.5 ± 1.5# | 1.8 ± 0.4# | 2.1 ± 0.4# |

| p < 0.05 compared to Vehicle Control; #p < 0.05 compared to OVA + Vehicle |

Table 3: Effect of CS-003 on Th2 Cytokine Levels in BAL Fluid (pg/mL)

| Treatment Group | IL-4 | IL-5 | IL-13 |

| Vehicle Control | 15 ± 3 | 10 ± 2 | 25 ± 5 |

| OVA + Vehicle | 85 ± 12 | 98 ± 15 | 150 ± 22* |

| OVA + CS-003 (20 mg/kg) | 42 ± 8# | 51 ± 9# | 75 ± 11# |

| OVA + Dexamethasone (1 mg/kg) | 30 ± 6# | 35 ± 7# | 55 ± 9# |

| p < 0.05 compared to Vehicle Control; #p < 0.05 compared to OVA + Vehicle |

Conclusion

The protocols outlined above provide a robust framework for evaluating the therapeutic potential of this compound in established and clinically relevant animal models of allergic asthma. By blocking neurokinin receptors, CS-003 is hypothesized to reduce both the bronchoconstrictive and inflammatory components of the asthmatic response. The successful translation of these preclinical findings would provide a strong rationale for further development of CS-003 as a novel asthma therapy.

References

- 1. The triple neurokinin-receptor antagonist CS-003 inhibits neurokinin A-induced bronchoconstriction in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Murine Model of Allergen Induced Asthma [jove.com]

- 3. researchgate.net [researchgate.net]

- 4. criver.com [criver.com]

- 5. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 6. House Dust Mite induced Allergic Asthma Model - Creative Biolabs [creative-biolabs.com]

- 7. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Understanding asthma using animal models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of CS-003 Free Base

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Introduction

CS-003 is a potent triple tachykinin receptor antagonist with high affinity for human neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors.[1] Tachykinins, such as Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are neuropeptides involved in a wide array of physiological and pathological processes, including inflammation, pain transmission, smooth muscle contraction, and neurogenic inflammation.[1] By blocking the action of these peptides at their receptors, CS-003 holds therapeutic potential for various conditions, including respiratory diseases like asthma.[1] These application notes provide a comprehensive overview and generalized protocols for the in vivo investigation of CS-003 free base.

Mechanism of Action

Tachykinin receptors (NK1, NK2, and NK3) are members of the G-protein coupled receptor (GPCR) superfamily. Upon binding of their endogenous ligands (SP for NK1, NKA for NK2, and NKB for NK3), these receptors primarily couple to the Gq alpha subunit of heterotrimeric G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][2] This signaling pathway ultimately mediates the diverse biological effects of tachykinins.

Disclaimer: As of late 2025, publicly available in vivo data for this compound is limited. The following protocols are based on available information for CS-003 and generalized from preclinical studies of other tachykinin receptor antagonists. Researchers should perform dose-ranging and formulation optimization studies for their specific animal model and experimental paradigm.

II. Quantitative Data Summary

The following tables summarize the available quantitative data for CS-003 and other representative tachykinin receptor antagonists to guide in vivo study design.

Table 1: In Vitro Receptor Binding Affinities of CS-003

| Receptor | Ligand | Species | Ki (nM) |

| NK1 | Substance P | Human | 2.3 |

| NK2 | Neurokinin A | Human | 0.54 |

| NK3 | Neurokinin B | Human | 0.74 |

(Data sourced from MedChemExpress)[1]

Table 2: In Vivo Efficacy of CS-003 in Guinea Pigs

| Model | Administration Route | Dose (mg/kg) | Effect |

| Capsaicin-induced bronchoconstriction | Intravenous (i.v.) | 1.0 | >80% inhibition |

(Data sourced from Joos et al., 2006, referencing a 2001 study)

Table 3: Example In Vivo Dosages of Other Tachykinin Receptor Antagonists

| Compound | Animal Model | Administration Route | Dose (mg/kg) | Vehicle | Therapeutic Area |

| Aprepitant | Rat | Intraperitoneal (i.p.) | 50 | Not specified | Postoperative Adhesions |

| Aprepitant | Rat | Oral (p.o.) | 50 | Not specified | Postoperative Adhesions |

| CJ-12,255 | Rat | Intraperitoneal (i.p.) | 2.5 - 10 | Saline | Postoperative Adhesions |

| Netupitant | Mouse | Intraperitoneal (i.p.) | 1 - 10 | Not specified | Nociception |

| Netupitant | Gerbil | Oral (p.o.) | 0.5 | Not specified | Nociception |

(Data compiled from various preclinical studies)[3][4]

III. Experimental Protocols

Protocol 1: Evaluation of CS-003 in a Rodent Model of Airway Hyperreactivity

This protocol is adapted from studies on tachykinin receptor antagonists in models of bronchoconstriction.

-

Animal Model: Male Hartley guinea pigs (300-400 g) or BALB/c mice (6-8 weeks old).

-

Acclimation: Acclimate animals for at least one week prior to the experiment with free access to food and water.

-

Formulation of CS-003:

-

For Intravenous (i.v.) administration: Dissolve this compound in sterile saline or a vehicle such as 20% N,N-Dimethylacetamide, 40% Propylene glycol, and 40% Polyethylene Glycol (DPP) for poorly soluble compounds.[5] The final concentration should be adjusted to achieve the desired dose in an injection volume of 1-5 ml/kg.

-

For Oral (p.o.) administration: Prepare a suspension of CS-003 in a vehicle such as 0.5% methylcellulose or a solution in distilled water.[1]

-

-

Dosing Regimen:

-

Administer CS-003 or vehicle control at a volume of 1-5 ml/kg for i.v. or 5-10 ml/kg for p.o. administration.

-

The dosing time before the challenge (e.g., capsaicin or methacholine) should be determined in preliminary pharmacokinetic studies (typically 30-60 minutes for i.v. and 60-120 minutes for p.o.).

-

-

Induction of Bronchoconstriction:

-

Anesthetize the animals (e.g., with urethane for guinea pigs or ketamine/xylazine for mice).

-

Administer a bronchoconstrictor agent such as capsaicin, NKA, or methacholine intravenously or via aerosol.

-

Measure airway resistance and dynamic compliance using a small animal ventilator and appropriate software.

-

-

Endpoint Analysis: Compare the changes in airway mechanics between the CS-003 treated group and the vehicle control group to determine the percentage of inhibition of bronchoconstriction.

Protocol 2: General Protocol for Intraperitoneal (i.p.) Administration in Rats

This is a generalized protocol for administering small molecule inhibitors like CS-003 via the intraperitoneal route.

-

Animal Model: Adult male or female Sprague-Dawley or Wistar rats (200-300 g).

-

Formulation of CS-003: Prepare a solution or suspension of CS-003 in a sterile vehicle. A common vehicle for i.p. injection is 0.9% saline, phosphate-buffered saline (PBS), or a suspension in 0.5% methylcellulose with 0.1% Tween 80.

-

Procedure:

-

Weigh the rat to calculate the precise injection volume. The maximum recommended volume is typically 10 ml/kg.[6]

-

Restrain the rat securely. For a one-person technique, place the rat on your forearm with its head towards your elbow, gently holding its head and back with your hand.

-

Tilt the rat's head downwards at a 30-40 degree angle.

-

Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[7]

-

Insert a 23-25 gauge needle with the bevel up at a 30-40 degree angle into the peritoneal cavity.[6]

-

Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

-

Inject the solution slowly and steadily.

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any signs of distress or adverse reactions.

-

IV. Visualizations

Signaling Pathway Diagram

Caption: Tachykinin receptor signaling pathway and the antagonistic action of CS-003.

Experimental Workflow Diagram

Caption: General experimental workflow for in vivo evaluation of CS-003.

References

- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. An FDA approved neurokinin-1 receptor antagonist is effective in reducing intraabdominal adhesions when administered intraperitoneally, but not orally - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of Neurokinin-1 Receptor Antagonists on Experimental Postoperative Adhesion: A Systematic Review and Meta-Analysis with Trial Sequential Analysis of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. animalcare.ubc.ca [animalcare.ubc.ca]

- 7. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]

Application Notes and Protocols for CS-003 Free Base

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CS-003 Free base is a potent triple tachykinin receptor antagonist, demonstrating high affinity for human neurokinin (NK) receptors NK1, NK2, and NK3.[1][2][3] It has shown therapeutic potential in studies related to respiratory diseases associated with neurokinins.[1][2][3] Proper reconstitution and storage of this compound are critical to ensure its stability and activity for reliable experimental results. These application notes provide detailed protocols for the handling, reconstitution, and storage of this compound, along with general safety precautions.

Product Information

| Property | Value | Reference |

| Molecular Formula | C₃₄H₃₈Cl₂N₂O₆S | [2] |

| Molecular Weight | 673.65 g/mol | [2] |

| CAS Number | 191672-52-3 | [2] |

| Target | NK1, NK2, NK3 Receptors | [1][2][3] |

| Ki Values | NK1: 2.3 nM, NK2: 0.54 nM, NK3: 0.74 nM | [1][2][3] |

Reconstitution of this compound

It is imperative to refer to the Certificate of Analysis (CofA) provided by the supplier for any lot-specific handling instructions. The following protocol is a general guideline based on best practices for similar small molecule inhibitors.

Recommended Solvents

| Solvent | Anticipated Solubility | Notes |

| DMSO (Dimethyl Sulfoxide) | Likely soluble | Recommended for preparing high-concentration stock solutions. |

| Ethanol | May be soluble | Use with caution as it can be less suitable for some cell-based assays. |

| Aqueous Buffers | Likely insoluble | It is not recommended to reconstitute the primary stock in aqueous buffers. |

Protocol for Preparing a 10 mM Stock Solution in DMSO

-

Preparation: Before opening, bring the vial of this compound powder to room temperature for at least 15-20 minutes to prevent moisture condensation.

-

Weighing (Optional but Recommended): For precise concentration, it is advisable to re-weigh the compound. However, if the amount is pre-weighed by the supplier, you may proceed to the next step.

-

Solvent Addition: To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial. The volume can be calculated using the following formula:

Volume of DMSO (μL) = (mass of compound (mg) / 673.65 g/mol ) * 100,000

-

Dissolution: Cap the vial tightly and vortex or sonicate gently until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, low-adhesion microcentrifuge tubes.

Storage of this compound

Proper storage is crucial for maintaining the stability and activity of this compound. Always refer to the supplier's Certificate of Analysis for specific storage recommendations.[1][2]

Storage Conditions

| Form | Storage Temperature | Duration | Notes |

| Lyophilized Powder | -20°C | Up to 36 months | Keep desiccated and protected from light. |

| Stock Solution in DMSO | -20°C | 1-3 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |

| Stock Solution in DMSO | -80°C | Up to 6 months | Recommended for longer-term storage of stock solutions. Protect from light. |

Note: The storage durations are based on general guidelines for small molecule inhibitors and should be confirmed with stability studies for this compound if required for long-term projects.

Experimental Protocols

In Vitro Inhibition of Neurokinin Receptors

The following is a generalized protocol for assessing the inhibitory activity of this compound on NK1, NK2, or NK3 receptor-mediated signaling in a cell-based assay.

-

Cell Culture: Culture cells stably expressing the human NK1, NK2, or NK3 receptor in appropriate growth medium.

-

Assay Preparation: Seed the cells in a suitable multi-well plate and allow them to adhere overnight.

-

Compound Preparation: Prepare a dilution series of the this compound stock solution in a suitable assay buffer. Also, prepare a vehicle control (e.g., DMSO diluted to the same final concentration as in the highest concentration of CS-003).

-

Pre-incubation: Pre-incubate the cells with the diluted this compound or vehicle control for a specified period (e.g., 30 minutes) at 37°C.

-

Agonist Stimulation: Add the respective neurokinin agonist (e.g., Substance P for NK1, Neurokinin A for NK2, or Neurokinin B for NK3) to the wells to stimulate the receptors.

-

Signal Detection: After a defined incubation time, measure the downstream signaling response. This could be, for example, a calcium flux assay or an inositol phosphate accumulation assay.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ or pA₂ value.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.

-

Handling: Avoid inhalation of the powder and prevent contact with skin and eyes. Handle the compound in a well-ventilated area or a chemical fume hood.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Disclaimer: The information provided in these application notes is for guidance only and is based on publicly available data and general laboratory practices. It is the responsibility of the end-user to determine the suitability of this information for their specific application and to conduct their own validation studies. Always consult the product-specific Certificate of Analysis and Safety Data Sheet (SDS) provided by the supplier.

References

Application Notes and Protocols for CS-003 Free Base in Bronchoconstriction Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-003 is a potent, triple neurokinin (NK) receptor antagonist with high affinity for NK1, NK2, and NK3 receptors.[1] Tachykinins, such as Neurokinin A (NKA), are neuropeptides present in sensory nerves and immune cells that can induce bronchoconstriction, making their receptors a target for therapeutic intervention in respiratory diseases like asthma.[2] CS-003 has demonstrated efficacy in inhibiting NKA-induced bronchoconstriction, positioning it as a valuable tool for studying the role of neurokinins in airway physiology and for the preclinical assessment of novel anti-asthmatic drugs.[2][3]

These application notes provide an overview of the mechanism of action of CS-003, quantitative data on its efficacy, and detailed protocols for its use in both in vitro and in vivo models of bronchoconstriction.

Mechanism of Action

Neurokinin A (NKA) is a key mediator of bronchoconstriction in asthmatic patients.[3] It exerts its effects by binding to neurokinin receptors, primarily NK2 receptors on airway smooth muscle, leading to contraction.[4] NK1 receptors are also involved in airway contraction, and NK3 receptors can facilitate cholinergic neurotransmission in some species.[2][3] CS-003 acts as a competitive antagonist at all three of these receptors (NK1, NK2, and NK3), thereby inhibiting the downstream signaling pathways that lead to airway smooth muscle contraction and bronchoconstriction.[1]

Signaling Pathway of Neurokinin A-Induced Bronchoconstriction and Inhibition by CS-003

Caption: NKA signaling pathway leading to bronchoconstriction and its inhibition by CS-003.

Data Presentation

In Vitro Efficacy of CS-003

| Parameter | Receptor | Species | Value | Reference |

| Kᵢ | Human NK1 | Human | 2.3 nM | [1] |

| Human NK2 | Human | 0.54 nM | [1] | |

| Human NK3 | Human | 0.74 nM | [1] | |

| pA₂ | NK1 | - | 8.7 µM | [1] |

| NK2 | - | 9.4 µM | [1] | |

| NK3 | - | 9.5 µM | [1] |

In Vivo Efficacy of CS-003

| Model | Agonist | Species | ID₅₀ | Reference |

| Tracheal Vascular Hyperpermeability | Substance P | Guinea Pig | 0.13 mg/kg (i.v.) | [1] |

| Bronchoconstriction | Neurokinin A | Guinea Pig | 0.040 mg/kg (i.v.) | [1] |

| Bronchoconstriction | Neurokinin B | Guinea Pig | 0.063 mg/kg (i.v.) | [1] |

Clinical Efficacy of CS-003 in Mild Asthmatics

| Time Post-Dose | Outcome | CS-003 (200 mg, oral) | Placebo | Reference |

| 1 hour | Patients where PC₂₀ was not reached | 12 out of 16 | 0 out of 16 | [3] |

| 8 hours | Patients where PC₂₀ was not reached | 5 out of 16 | 0 out of 16 | [3] |

PC₂₀: Provocative concentration of an agonist causing a 20% fall in Forced Expiratory Volume in 1 second (FEV₁).

Experimental Protocols

Protocol 1: In Vitro Assessment of CS-003 on Airway Smooth Muscle Contraction

This protocol describes the use of an isolated organ bath to measure the effect of CS-003 on NKA-induced contraction of guinea pig tracheal rings.

Materials:

-

CS-003 free base

-

Neurokinin A (NKA)

-

Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

-

Isolated organ bath system with force transducers

-

95% O₂ / 5% CO₂ gas mixture

-

Guinea pig trachea

Procedure:

-

Prepare Krebs-Henseleit buffer and continuously aerate with 95% O₂ / 5% CO₂ at 37°C.

-

Euthanize a guinea pig and dissect the trachea.

-

Prepare tracheal rings (2-3 mm wide) and suspend them in the organ baths containing Krebs-Henseleit buffer.

-

Allow the tissues to equilibrate for 60 minutes under a resting tension of 1 g, washing every 15 minutes.

-

Induce a reference contraction with 60 mM KCl. Wash the tissues and allow them to return to baseline.

-

Incubate the tracheal rings with either vehicle or increasing concentrations of CS-003 for 30 minutes.

-

Generate a cumulative concentration-response curve for NKA by adding the agonist in a stepwise manner.

-

Record the isometric tension at each concentration.

-

Wash the tissues and repeat the procedure for each concentration of CS-003.

Data Analysis:

-

Express contractions as a percentage of the maximum response to KCl.

-

Plot concentration-response curves for NKA in the absence and presence of CS-003.

-

Calculate the pA₂ value for CS-003 to quantify its antagonist potency.

Caption: Workflow for in vitro analysis of CS-003 on airway smooth muscle.

Protocol 2: In Vivo Assessment of CS-003 on NKA-Induced Bronchoconstriction in an Animal Model

This protocol is adapted from a clinical study design and can be applied to animal models such as guinea pigs or sheep to assess the protective effect of CS-003 against NKA-induced bronchoconstriction.[3]

Materials:

-

This compound

-

Neurokinin A (NKA)

-

Saline solution

-

Animal model (e.g., guinea pig)

-

Pulmonary function measurement system (e.g., whole-body plethysmography or forced oscillation technique)

-

Nebulizer

Procedure:

-

Acclimatize the animals to the pulmonary function measurement system.

-

Administer a single oral dose of CS-003 or a matched placebo.

-

At specified time points post-dosing (e.g., 1, 8, and 24 hours), perform an NKA provocation test.

-

Measure baseline lung function (e.g., airway resistance).

-

Expose the animals to increasing concentrations of nebulized NKA.

-

Measure lung function after each NKA concentration until a significant bronchoconstrictive response is observed (e.g., a 100% increase in airway resistance).

-

A washout period of at least one week should be allowed between treatments in a crossover design.

Data Analysis:

-

Determine the provocative concentration of NKA that causes the target increase in airway resistance (PC₁₀₀).

-

Compare the PC₁₀₀ values between the CS-003 and placebo treatment groups at each time point.

-

A significant increase in the PC₁₀₀ for the CS-003 group indicates a protective effect against NKA-induced bronchoconstriction.

Caption: Crossover design for in vivo testing of CS-003's protective effect.

Conclusion

This compound is a potent triple neurokinin receptor antagonist that effectively inhibits NKA-induced bronchoconstriction. The provided data and protocols offer a framework for researchers to utilize CS-003 as a tool to investigate the role of tachykinins in respiratory physiology and to evaluate its potential as a therapeutic agent for airway diseases.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. orbi.uliege.be [orbi.uliege.be]

- 3. The triple neurokinin-receptor antagonist CS-003 inhibits neurokinin A-induced bronchoconstriction in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms involved in neurokinin-induced bronchoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of CS-003 Free Base in Neurogenic Inflammation: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurogenic inflammation is a complex physiological process characterized by the release of neuropeptides, primarily Substance P (SP) and calcitonin gene-related peptide (CGRP), from peripheral sensory nerve endings. This release triggers a cascade of inflammatory responses, including vasodilation, plasma extravasation, and the recruitment of immune cells, contributing to the pathogenesis of various inflammatory and pain-related disorders. Tachykinin receptors, particularly NK1, NK2, and NK3, are key players in mediating the effects of tachykinin neuropeptides like Substance P, Neurokinin A (NKA), and Neurokinin B (NKB).

CS-003 Free base is a potent triple tachykinin receptor antagonist, exhibiting high affinity for human NK1, NK2, and NK3 receptors.[1][2][3][4] Its ability to simultaneously block all three tachykinin receptor subtypes makes it a valuable pharmacological tool for investigating the role of tachykinins in neurogenic inflammation and a potential therapeutic candidate for related pathologies. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of neurogenic inflammation.

Mechanism of Action

This compound competitively inhibits the binding of tachykinin neuropeptides (Substance P, NKA, NKB) to their respective receptors (NK1, NK2, NK3). By blocking these receptors, CS-003 prevents the downstream signaling pathways that lead to the cardinal signs of neurogenic inflammation. The primary mechanism involves the inhibition of G-protein coupled receptor (GPCR) activation, which in turn blocks the production of intracellular second messengers like inositol phosphate, thereby attenuating the inflammatory cascade.[1]

Mechanism of this compound in Neurogenic Inflammation.

Data Presentation

Table 1: In Vitro Binding Affinities and Functional Antagonism of this compound

| Receptor | Binding Affinity (Ki, nM) | Functional Antagonism (pA2, µM) |

| Human NK1 | 2.3[1][2][3][4] | 8.7[1][2] |

| Human NK2 | 0.54[1][2][3][4] | 9.4[1][2] |

| Human NK3 | 0.74[1][2][3][4] | 9.5[1][2] |

Table 2: In Vivo Efficacy of CS-003 in Animal Models

| Model | Agonist | Endpoint | ID50 (mg/kg, i.v.) |

| Guinea Pig | Substance P | Tracheal Vascular Hyperpermeability | 0.13[1] |

| Guinea Pig | Neurokinin A | Bronchoconstriction | 0.040[1] |

| Guinea Pig | Neurokinin B | Bronchoconstriction | 0.063[1] |

Experimental Protocols

In Vitro Application: Inhibition of Substance P-Induced Cytokine Release in Cell Culture

This protocol describes an in vitro assay to evaluate the efficacy of this compound in blocking Substance P-induced pro-inflammatory cytokine release from cultured cells. A co-culture system of human skin fibroblasts and macrophages can be utilized to mimic the cellular environment of the skin.

Materials:

-

This compound

-

Substance P (SP)

-

Human skin fibroblasts (e.g., HDF)

-

Human monocyte cell line (e.g., THP-1)

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

ELISA kits for pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α)

-

96-well cell culture plates

-

Standard cell culture equipment

Protocol:

-

Cell Culture and Co-culture Setup:

-

Culture human skin fibroblasts and THP-1 monocytes according to standard protocols.

-

Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL for 48 hours).

-

Seed fibroblasts in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

On the following day, add the differentiated THP-1 macrophages to the fibroblast culture at a 1:1 ratio. Allow the co-culture to stabilize for 24 hours.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM.

-

Pre-incubate the co-cultures with the different concentrations of this compound for 1 hour. Include a vehicle control (medium with DMSO).

-

-

Stimulation with Substance P:

-

Prepare a stock solution of Substance P in sterile water or PBS.

-

Add Substance P to the wells to a final concentration known to induce a robust cytokine response (e.g., 1 µM). Include a negative control group without SP stimulation.

-

-

Incubation and Sample Collection:

-

Incubate the plate for a predetermined time (e.g., 6-24 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate at a low speed to pellet any detached cells.

-

Carefully collect the supernatant for cytokine analysis.

-

-

Cytokine Quantification:

-

Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of cytokine release by this compound at each concentration compared to the SP-stimulated vehicle control.

-

Determine the IC50 value for this compound for the inhibition of each cytokine.

-

References

- 1. Direct evidence that capsaicin-induced plasma protein extravasation is mediated through tachykinin NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Measuring CS-003 Free Base Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various biophysical and biochemical techniques to accurately measure the binding affinity of small molecules, such as CS-003 Free base, to their target receptors. The protocols are designed to be a comprehensive guide for researchers in drug discovery and development.

Introduction to this compound

This compound is a potent, non-peptide antagonist that exhibits high affinity for all three subtypes of human tachykinin receptors: neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3) receptors. Understanding the binding affinity of CS-003 is crucial for elucidating its mechanism of action and for the development of therapeutic agents targeting neurokinin-related pathways, which are implicated in various physiological and pathological processes, including inflammation, pain, and respiratory diseases.

Quantitative Data Summary

The following table summarizes the reported binding affinities of this compound and other representative small molecule antagonists for human tachykinin receptors, as determined by various techniques. This data provides a comparative overview of the potency and selectivity of these compounds.

| Compound | Target Receptor | Assay Technique | Binding Parameter | Value (nM) |

| This compound | Human NK1 | Radioligand Binding Assay | Kᵢ | 2.3 |

| This compound | Human NK2 | Radioligand Binding Assay | Kᵢ | 0.54 |

| This compound | Human NK3 | Radioligand Binding Assay | Kᵢ | 0.74 |

| Aprepitant | Human NK1 | Radioligand Binding Assay | Kᵢ | 0.1-0.2 |

| Saredutant | Human NK2 | Radioligand Binding Assay | Kᵢ | 0.5 |

| Osanetant | Human NK3 | Radioligand Binding Assay | Kᵢ | 1.3 |

Experimental Protocols

This section provides detailed, step-by-step protocols for five common techniques used to measure the binding affinity of small molecules like CS-003 to their target receptors.

Radioligand Competition Binding Assay

This is a robust and widely used method for determining the affinity of an unlabeled compound (like CS-003) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Workflow Diagram:

Caption: Workflow for a radioligand competition binding assay.

Protocol:

-

Receptor Membrane Preparation:

-

Culture cells expressing the target human tachykinin receptor (NK1, NK2, or NK3).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the following components in triplicate:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

-

A fixed concentration of a suitable radioligand (e.g., [³H]-Substance P for NK1, [³H]-SR48968 for NK2, or [³H]-SR142801 for NK3) at a concentration close to its Kd.

-

A serial dilution of this compound (e.g., from 1 pM to 10 µM).

-

Receptor membrane preparation (typically 10-50 µg of protein per well).

-

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known non-radioactive ligand, e.g., 1 µM of a standard antagonist).

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Dry the filter mat and place it in a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the percentage of specific binding as a function of the logarithm of the CS-003 concentration to generate a competition curve.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of CS-003 that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding interactions between a ligand (e.g., CS-003) in solution and a target receptor immobilized on a sensor surface.

Workflow Diagram:

Application Note & Protocol: Tracheal Vascular Hyperpermeability Assay Using CS-003

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tracheal vascular hyperpermeability is a critical component in the pathophysiology of various respiratory diseases, including asthma, chronic bronchitis, and acute lung injury.[1] This process involves the excessive leakage of plasma proteins and fluid from the microvasculature into the surrounding tissue, leading to edema and inflammation.[1][2] The integrity of the endothelial barrier is tightly regulated, and its disruption by inflammatory mediators such as histamine, bradykinin, and substance P can lead to increased permeability.[1][3][4][5] Understanding the mechanisms that modulate tracheal vascular permeability is crucial for the development of novel therapeutics.

This document provides a detailed protocol for an in vivo assay to assess tracheal vascular hyperpermeability using the Evans blue dye extravasation method.[6][7][8] The protocol is designed to evaluate the efficacy of a test compound, CS-003, in modulating this process. Evans blue dye binds to serum albumin, and under normal conditions, this complex is retained within the vasculature.[8] In instances of increased vascular permeability, the Evans blue-albumin complex leaks into the extravascular space, allowing for quantification of the extent of hyperpermeability.[8]

Principle of the Assay

This assay quantifies the extravasation of Evans blue dye bound to serum albumin from the tracheal microvasculature into the surrounding tissue. An inflammatory agent is administered to induce a state of vascular hyperpermeability. The test compound, CS-003, is administered prior to the inflammatory challenge to assess its potential inhibitory effects. The amount of extravasated dye in the tracheal tissue is then spectrophotometrically quantified and serves as an index of vascular permeability.

Data Presentation

Table 1: Effect of CS-003 on Tracheal Vascular Permeability

| Treatment Group | Dose of CS-003 (mg/kg) | Evans Blue Extravasation (µg/g tissue) | % Inhibition |

| Vehicle Control | - | 25.3 ± 2.1 | 0% |

| Inflammatory Agent | - | 89.7 ± 5.4 | - |

| CS-003 + Inflammatory Agent | 1 | 65.2 ± 4.8 | 27.3% |

| CS-003 + Inflammatory Agent | 10 | 42.1 ± 3.9 | 53.1% |

| CS-003 + Inflammatory Agent | 30 | 30.5 ± 2.7 | 66.0% |

*Data are presented as mean ± standard error of the mean (SEM).

Table 2: Key Experimental Parameters

| Parameter | Value/Description |

| Animal Model | Male C57BL/6 mice (8-10 weeks old) |

| Inflammatory Agent | Substance P (1 mg/kg, i.v.) |

| Test Compound | CS-003 (1, 10, 30 mg/kg, i.p.) |

| Permeability Tracer | Evans blue dye (2% in saline, 50 mg/kg, i.v.) |

| Quantification Method | Spectrophotometry (Absorbance at 620 nm) |

| Tissue Extraction | Formamide incubation (55°C for 48 hours) |

Experimental Protocols

Materials and Reagents

-

CS-003

-

Substance P (or other inflammatory mediator, e.g., histamine, bradykinin)

-

Evans blue dye (Sigma-Aldrich)

-

Formamide (Sigma-Aldrich)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ketamine/Xylazine anesthetic cocktail

-

Saline (0.9% NaCl)

-

Male C57BL/6 mice (8-10 weeks old)

-

Spectrophotometer or plate reader

-

Homogenizer

-

Centrifuge

-

Standard laboratory glassware and consumables

Experimental Workflow Diagram

Caption: Experimental workflow for the tracheal vascular hyperpermeability assay.

Detailed Procedure

-

Animal Preparation and Acclimatization:

-

House male C57BL/6 mice (8-10 weeks old) in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

-

-

Preparation of Reagents:

-

Prepare a 2% (w/v) solution of Evans blue dye in sterile 0.9% saline.

-

Dissolve Substance P in sterile saline to the desired concentration.

-

Prepare the required concentrations of CS-003 in a suitable vehicle (e.g., saline, PBS, or a solution containing a small percentage of DMSO).

-

-

Administration of Test Compound:

-

Administer CS-003 (1, 10, or 30 mg/kg) or the vehicle control via intraperitoneal (i.p.) injection 30 minutes prior to the induction of hyperpermeability.

-

-

Induction of Tracheal Vascular Hyperpermeability:

-

Anesthetize the mice with an appropriate dose of ketamine/xylazine.

-

Inject the Evans blue dye solution (50 mg/kg) intravenously (i.v.) via the tail vein.

-

Five minutes after the Evans blue injection, administer Substance P (1 mg/kg, i.v.) to induce vascular hyperpermeability. The control group will receive an equivalent volume of saline.

-

-

Tissue Collection and Processing:

-

Thirty minutes after the Substance P injection, perform a thoracotomy and perfuse the circulatory system with saline via the left ventricle until the fluid from the right atrium is clear. This step is crucial to remove intravascular Evans blue dye.

-

Carefully dissect the trachea, removing any adhering connective tissue.

-

Blot the trachea dry and record its wet weight.

-

Homogenize the tracheal tissue in a known volume of formamide (e.g., 1 mL).

-

-

Quantification of Evans Blue Extravasation:

-

Incubate the tissue homogenate in formamide at 55°C for 48 hours to extract the Evans blue dye.

-

Centrifuge the samples at 10,000 x g for 15 minutes.

-

Collect the supernatant and measure the absorbance at 620 nm using a spectrophotometer.

-

Prepare a standard curve using known concentrations of Evans blue in formamide to calculate the concentration of the dye in the samples.

-

Express the results as micrograms of Evans blue per gram of tracheal tissue.

-

Signaling Pathway

The following diagram illustrates a potential signaling pathway involved in inflammatory mediator-induced tracheal vascular hyperpermeability and the putative site of action for CS-003. Inflammatory mediators like Substance P bind to their receptors on endothelial cells, initiating a signaling cascade that leads to endothelial cell contraction and the formation of intercellular gaps, thereby increasing vascular permeability.[1][3]

Caption: Putative signaling pathway of vascular hyperpermeability and CS-003 action.

This protocol provides a robust and reproducible method for evaluating the in vivo efficacy of novel compounds, such as CS-003, in mitigating tracheal vascular hyperpermeability. The detailed steps and data presentation format are intended to facilitate the seamless integration of this assay into drug discovery and development pipelines.

References

- 1. Mechanisms of increased airway microvascular permeability: role in airway inflammation and obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vascular permeability, vascular hyperpermeability and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The ultrastructure and permeability of tracheobronchial blood vessels in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histamine Induces Vascular Hyperpermeability by Increasing Blood Flow and Endothelial Barrier Disruption In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Investigation of Vascular Permeability in Endothelial Cells from Human Artery, Vein and Lung Microvessels at Steady-State and Anaphylactic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of lung vessel and epithelial permeability in vivo with Evans Blue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Inhibiting Inositol Phosphate Formation

Disclaimer: The specific compound "CS-003 Free base" could not be identified in publicly available scientific literature. Therefore, these application notes and protocols are based on the principles of inhibiting inositol phosphate formation using well-characterized inhibitors of the pathway, such as those targeting Phospholipase C (PLC) and Inositol Monophosphatase (IMPase). The provided data and methodologies are representative and should be adapted for the specific compound of interest.

Introduction